N-(1H-indol-6-yl)-3-(pyrimidin-2-ylamino)benzamide
Description
N-(1H-Indol-6-yl)-3-(pyrimidin-2-ylamino)benzamide is a synthetic small molecule characterized by a benzamide core substituted with an indole moiety at the 6-position and a pyrimidin-2-ylamino group at the 3-position. Its synthesis likely involves amide coupling strategies, as inferred from analogous benzamide derivatives in the literature .
Properties
Molecular Formula |
C19H15N5O |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-3-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C19H15N5O/c25-18(23-16-6-5-13-7-10-20-17(13)12-16)14-3-1-4-15(11-14)24-19-21-8-2-9-22-19/h1-12,20H,(H,23,25)(H,21,22,24) |
InChI Key |
BDJREYDRQMHHDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1H-indol-6-yl)-3-(pyrimidin-2-ylamino)benzamide” typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions to introduce the pyrimidine and benzamide groups. Key steps may include:
Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.
Coupling Reactions: Use of coupling agents like EDCI or DCC to form amide bonds.
Cyclization: Formation of the pyrimidine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
“N-(1H-indol-6-yl)-3-(pyrimidin-2-ylamino)benzamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “N-(1H-indol-6-yl)-3-(pyrimidin-2-ylamino)benzamide” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Substituent Effects: The pyrimidin-2-ylamino group in the target compound contrasts with alkoxy chains in ’s derivatives , which prioritize lipophilicity over polar interactions.
- Complexity vs. Simplicity: Patent compounds in feature additional cyano and piperidinylidene groups, increasing steric hindrance and metabolic stability compared to the target compound’s simpler structure.
Key Observations :
- The target compound likely shares EDCI/HOBt-mediated amide coupling with ’s derivatives , ensuring efficient benzamide bond formation.
- confirms the feasibility of synthesizing N-(indol-6-yl)benzamide derivatives via nickel-catalyzed reductive aminocarbonylation , though the target compound’s pyrimidine substitution may require additional optimization.
Physicochemical and Pharmacokinetic Properties
- Solubility: The pyrimidin-2-ylamino group in the target compound may enhance aqueous solubility compared to ’s alkoxy-substituted analogs , which are more lipophilic.
- Melting Points : Benzimidazole derivatives in exhibit melting points >200°C , suggesting that the target compound’s indole and pyrimidine groups could similarly confer high thermal stability.
- Metabolic Stability: The absence of ester or alkoxy groups (cf.
Biological Activity
N-(1H-indol-6-yl)-3-(pyrimidin-2-ylamino)benzamide is a synthetic organic compound classified as an indole derivative, notable for its diverse biological activities and potential therapeutic applications. The compound features a unique structure comprising an indole moiety, a pyrimidine ring, and a benzamide group, which contribute to its distinct chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H15N5O |
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C19H15N5O/c25-18(23-16-6-5-13-7-10-20-17(13)12-16)14-3-1-4-15(11-14)24-19-21-8-2-9-22-19/h1-12,20H,(H,23,25)(H,21,22,24) |
| InChI Key | BDJREYDRQMHHDD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)NC3=CC4=C(C=C3)C=CN4 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
Enzymatic Inhibition: The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and affect cell proliferation.
Receptor Binding: It binds to cellular receptors, modulating signaling pathways that can lead to therapeutic effects.
Nucleic Acid Interaction: The compound may intercalate or bind to DNA/RNA, influencing gene expression and cellular functions.
Therapeutic Potential
Research indicates that this compound exhibits various therapeutic potentials:
Anticancer Activity: Preliminary studies suggest that this compound may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has shown activity against several cancer cell lines in vitro.
Antimicrobial Properties: The compound has been evaluated for its antimicrobial effects against various pathogens, indicating potential use in treating infections.
Case Studies
-
Anticancer Efficacy:
- A study demonstrated that this compound exhibited significant cytotoxicity in human colon cancer cell lines (e.g., HCT116), with IC50 values in the micromolar range. This suggests its potential as an anticancer agent.
-
Mechanistic Insights:
- Investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, highlighting its role in cancer therapy.
-
Antimicrobial Activity:
- A series of experiments showed that the compound displayed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the indole or pyrimidine rings can lead to significant changes in potency and selectivity for different biological targets.
Comparative Analysis with Similar Compounds
A comparison with related compounds reveals unique aspects of this compound:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| N-(1H-indol-3-yl)-3-(pyrimidin-2-ylamino)benzamide | Indole position variation | Altered anticancer efficacy |
| N-(1H-indol-6-yl)-3-(pyrimidin-4-ylamino)benzamide | Variation in pyrimidine ring position | Different receptor binding profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
